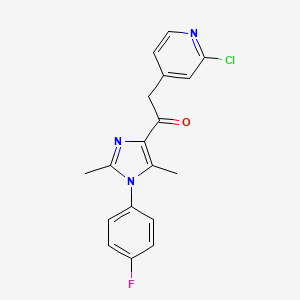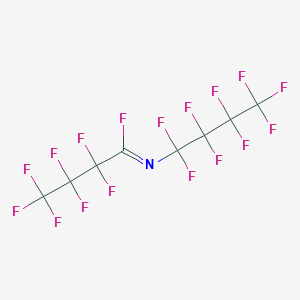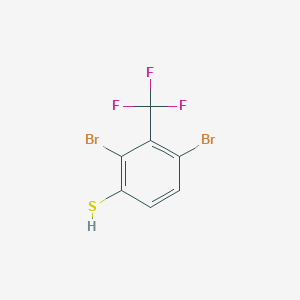
2-(2-chloroacetyl)-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloroacetyl)-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-5-carbonitrile is a complex organic compound that belongs to the indole family. This compound is characterized by its unique structure, which includes a chloroacetyl group, a methoxy group, and a trimethylsilyl-ethoxy-methyl group attached to an indole core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
准备方法
The synthesis of 2-(2-chloroacetyl)-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-5-carbonitrile involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced via a Friedel-Crafts acylation reaction using chloroacetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The methoxy group can be introduced through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Trimethylsilyl-Ethoxy-Methyl Group: This step involves the reaction of the indole derivative with trimethylsilyl chloride and ethylene glycol under basic conditions to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
2-(2-chloroacetyl)-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of amides, thioesters, and esters, respectively.
Oxidation and Reduction: The compound can be oxidized using oxidizing agents like potassium permanganate or reduced using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding oxidized or reduced products.
Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions, forming various heterocyclic compounds.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium on carbon).
科学研究应用
2-(2-chloroacetyl)-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(2-chloroacetyl)-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The indole core may interact with various receptors and enzymes, modulating their activity and leading to specific biological effects.
相似化合物的比较
Similar compounds to 2-(2-chloroacetyl)-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-5-carbonitrile include other indole derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications. Examples of similar compounds include:
2-(2-chloroacetyl)-1H-indole-5-carbonitrile: Lacks the methoxy and trimethylsilyl-ethoxy-methyl groups, leading to different reactivity and biological properties.
4-methoxy-1H-indole-5-carbonitrile: Lacks the chloroacetyl and trimethylsilyl-ethoxy-methyl groups, affecting its chemical behavior and applications.
1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-5-carbonitrile:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C18H23ClN2O3Si |
|---|---|
分子量 |
378.9 g/mol |
IUPAC 名称 |
2-(2-chloroacetyl)-4-methoxy-1-(2-trimethylsilylethoxymethyl)indole-5-carbonitrile |
InChI |
InChI=1S/C18H23ClN2O3Si/c1-23-18-13(11-20)5-6-15-14(18)9-16(17(22)10-19)21(15)12-24-7-8-25(2,3)4/h5-6,9H,7-8,10,12H2,1-4H3 |
InChI 键 |
IIWKUTAPCVUMSR-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC2=C1C=C(N2COCC[Si](C)(C)C)C(=O)CCl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


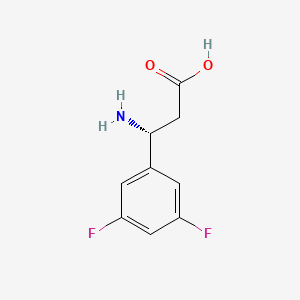
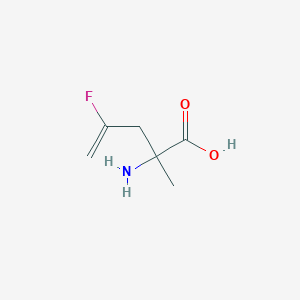


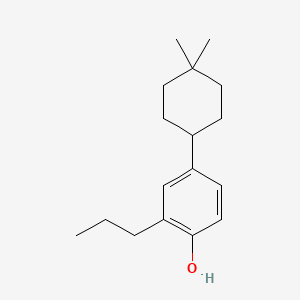
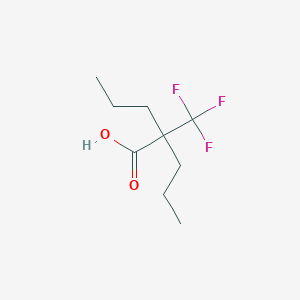
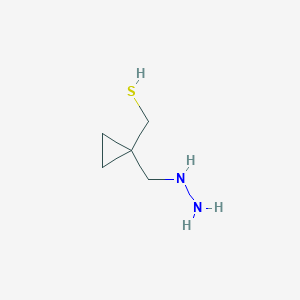
methanone](/img/structure/B15200630.png)
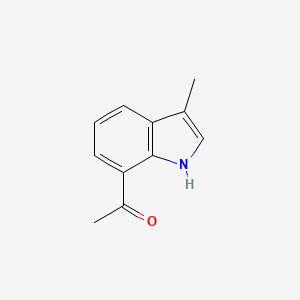
![(E)-but-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B15200634.png)
![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-[(2-aminoacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B15200651.png)
